molecular formula C15H22O3 B190425 Hydroxyvalerenic Acid CAS No. 1619-16-5

Hydroxyvalerenic Acid

Cat. No. B190425
CAS RN: 1619-16-5
M. Wt: 250.33 g/mol
InChI Key: XJNQXTISSHEQKD-UNXUOHHUSA-N
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Description

Hydroxyvalerenic acid is a degradation product of valerian . It serves as a marker to determine the deterioration of valerian during storage . It is also a constituent of the valerian medicinal plant with putative pharmacological properties for the treatment of anxiety and insomnia .


Molecular Structure Analysis

The empirical formula of Hydroxyvalerenic Acid is C15H22O3 . Its molecular weight is 250.33 . The structure includes a double-bond stereo and 4 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

Hydroxyvalerenic Acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 426.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 78.6±6.0 kJ/mol . The flash point is 225.6±23.8 °C . The index of refraction is 1.548 . The molar refractivity is 69.6±0.4 cm3 .

Scientific Research Applications

Blood-Brain Barrier Permeability

  • Hydroxyvalerenic acid, along with other derivatives from Valeriana officinalis, was studied for its ability to cross the blood-brain barrier (BBB). This research is significant as it contributes to understanding how natural compounds can interact with the brain, potentially influencing treatments for neurological conditions (Neuhaus et al., 2008).

Bioprocess Development

  • A study highlighted the application of hydroxyvalerenic acid in enzyme engineering for bioprocess development. This research has implications for industrial production, particularly in synthesizing hydroxycarboxylic acids used in polymers (Wu et al., 2007).

Drug Release from Pharmaceuticals

  • The release of hydroxyvalerenic acid from valerian tablets was investigated, providing insights into the drug delivery aspects of pharmaceutical formulations containing this compound (Torrado, 2003).

Production of Monomeric Hydroxyvalerates

  • Research into the production of 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV) from levulinic acid using Pseudomonas putida demonstrates the potential of hydroxyvalerenic acid in the creation of biodegradable plastics and antibiotics (Martin & Prather, 2009).

Extraction from Valeriana Officinalis

  • The extraction methods and kinetics of hydroxyvalerenic acid from valerian roots were studied. This research is significant for optimizing extraction processes in the pharmaceutical industry (Boyadzhiev et al., 2004).

Influence on Plant Metabolism

  • A study explored how root colonization by symbiotic arbuscular mycorrhizal fungi can increase the concentration of sesquiterpenic acids, including hydroxyvalerenic acid, in Valeriana officinalis. This finding is relevant for agricultural and botanical research (Nell et al., 2010).

Photosynthetic Production from CO2

  • Hydroxyvalerenic acid is part of the group of hydroxy acids explored for photosynthetic production from CO2. This approach is environmentally significant as it utilizes renewable resources for chemical production (Song et al., 2018).

Cosmetic and Therapeutic Formulations

  • Hydroxyvalerenic acid is mentioned in the context of hydroxy acids used in cosmetic and therapeutic products. Its roles and mechanisms in these applications were discussed, highlighting its importance in dermatology (Kornhauser et al., 2010).

Safety And Hazards

The safety data sheet for Hydroxyvalerenic Acid indicates that it should not be inhaled and should not come into contact with eyes, skin, or clothing . It does not provide any additional hazard information .

properties

IUPAC Name

(E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNQXTISSHEQKD-UNXUOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033564
Record name Hydroxyvalerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyvalerenic acid

CAS RN

1619-16-5
Record name Hydroxyvalerenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1619-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyvalerenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyvalerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[(1R,4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-1-hydroxy-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYVALERENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043W90DL5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
192
Citations
M Nell, C Wawrosch, S Steinkellner, H Vierheilig… - Planta …, 2009 - thieme-connect.com
… Valerenic, acetoxyvalerenic and hydroxyvalerenic acid levels were analyzed in the rhizome and in … high hydroxyvalerenic acid contents and can be regarded as a hydroxyvalerenic acid …
Number of citations: 79 www.thieme-connect.com
W Neuhaus, G Trauner, D Gruber, S Oelzant… - Planta …, 2008 - thieme-connect.com
… In this study, we wanted to investigate the BBB permeability of the compounds valerenic acid, hydroxyvalerenic acid and acetoxyvalerenic acid by means of an in vitro cell culture model …
Number of citations: 55 www.thieme-connect.com
GD Anderson, GW Elmer, DM Taibi… - Phytotherapy …, 2010 - Wiley Online Library
… In order to evaluate the variability in the valerian capsules of hydroxyvalerenic acid (Indofine Chemical Company, Inc. Hillsborough, NJ) acetoxyvalerenic acid (ChromaDex, Inc. Irvine, …
Number of citations: 34 onlinelibrary.wiley.com
R Bos, H Hendriks, JJC Scheffer, HJ Woerdenbag - Phytomedicine, 1998 - Elsevier
… Hydroxyvalerenic acid was prepared by saponification of acetoxyvalerenic acid with a 10% solution of KOH in ethanol. Methyl valerenate was synthesized from valerenic acid using dia…
Number of citations: 106 www.sciencedirect.com
M Goppel, G Franz - Die Pharmazie-An International Journal of …, 2004 - ingentaconnect.com
… The overall decrease of acetoxyvalerenic acid of 61%, was correlated to an increase of hydroxyvalerenic acid of 170%. Although hydroxyvalerenic acid as degradation product was …
Number of citations: 50 www.ingentaconnect.com
RBH Wills, D Shohet - Food Chemistry, 2009 - Elsevier
… Hydroxyvalerenic acid was not detected in the fresh sample but was present in all stored samples and tended to reflect the decrease in acetoxyvalerenic acid. The concentration of total …
Number of citations: 32 www.sciencedirect.com
JK Shukla, P Dhakal, S Thapa, E Kharlyngdoh… - Industrial Crops and …, 2024 - Elsevier
… Hydroxyvalerenic acid and valerenic acid quantification by HPLC In the present study, hydroxyvalerenic acid and valerenic acid in V. jatamansi were investigated using the HPLC …
Number of citations: 0 www.sciencedirect.com
R Bos, HJ Woerdenbag, H Hendriks… - Phytochemical …, 1996 - Wiley Online Library
… Variation in valerenic acid and hydroxyvalerenic acid root content in I/. officinalis and biological effects of contrasted chemotypes P55, 4th lnternational Congress on Phytotherapy, …
C Circosta, R De Pasquale, S Samperi, A Pino… - Journal of …, 2007 - Elsevier
… of reference valerenic acid and hydroxyvalerenic acid (1 mg/ml… Valerenic acid, hydroxyvalerenic acid, valtrate, acevaltrate, … of valerenic acid and hydroxyvalerenic acid), 203 and …
Number of citations: 85 www.sciencedirect.com
E Hassan, R Tayebeh, ET Samaneh… - Asian J Plant …, 2008 - hero.epa.gov
… Additionally, for a more accurate determination of total valerenic acid derivatives (including valerenic acid, hydroxyvalerenic acid and acetoxyvalerenic acid) extinction coefficient of …
Number of citations: 16 hero.epa.gov

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